
5-Chloroquinolin-8-yl (2-chlorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloroquinolin-8-yl (2-chlorophenyl)carbamate is a chemical compound with the molecular formula C16H10Cl2N2O2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloroquinolin-8-yl (2-chlorophenyl)carbamate typically involves the reaction of 5-chloro-8-hydroxyquinoline with 2-chlorophenyl isocyanate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps for purification and quality control to ensure the compound’s purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloroquinolin-8-yl (2-chlorophenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Chloroquinolin-8-yl (2-chlorophenyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts
Wirkmechanismus
The mechanism of action of 5-Chloroquinolin-8-yl (2-chlorophenyl)carbamate involves its interaction with specific molecular targets. For example, it has been identified as an inhibitor of endothelial cell proliferation and angiogenesis. This activity is attributed to its ability to inhibit enzymes such as type 2 human methionine aminopeptidase (MetAP2) and sirtuin 1 (SIRT1), which are involved in cellular processes related to growth and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloroquinolin-8-yl (2,4-dichlorophenyl)carbamate
- 5-Chloroquinolin-8-yl (3-chlorophenyl)carbamate
- 5-Chloroquinolin-8-yl (4-chlorophenyl)carbamate
Uniqueness
5-Chloroquinolin-8-yl (2-chlorophenyl)carbamate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of chlorine atoms at specific positions on the quinoline and phenyl rings can significantly affect the compound’s interaction with biological targets and its overall pharmacological profile .
Eigenschaften
CAS-Nummer |
20842-60-8 |
|---|---|
Molekularformel |
C16H10Cl2N2O2 |
Molekulargewicht |
333.2 g/mol |
IUPAC-Name |
(5-chloroquinolin-8-yl) N-(2-chlorophenyl)carbamate |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-11-7-8-14(15-10(11)4-3-9-19-15)22-16(21)20-13-6-2-1-5-12(13)18/h1-9H,(H,20,21) |
InChI-Schlüssel |
KLNLWKDIPWGVHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea](/img/structure/B11955196.png)

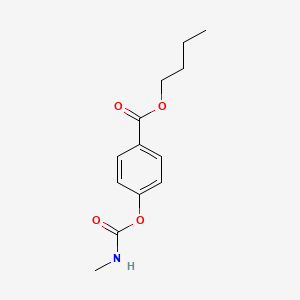
![3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11955215.png)

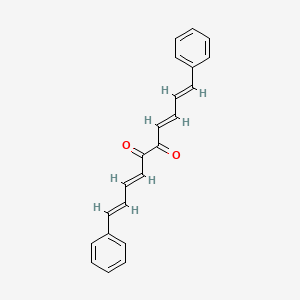
![Diisopropyl 11-(4-bromobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11955229.png)


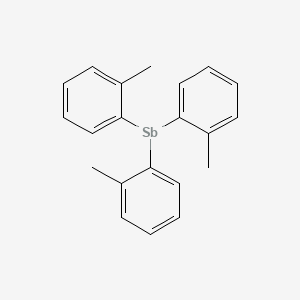
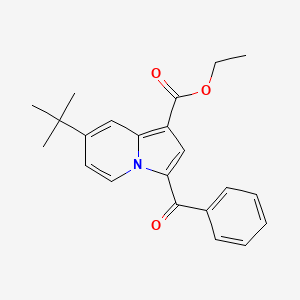
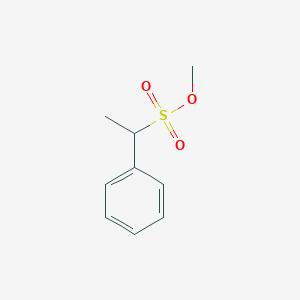

![1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)-](/img/structure/B11955281.png)
